![molecular formula C13H16N2O3 B1614668 N-cyclohexyl-3-nitrobenzamide CAS No. 2702-32-1](/img/structure/B1614668.png)
N-cyclohexyl-3-nitrobenzamide
Overview
Description
N-cyclohexyl-3-nitrobenzamide is a chemical compound with the linear formula C13H16N2O3 . It has a molecular weight of 248.284 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of benzamides, which includes N-cyclohexyl-3-nitrobenzamide, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis
The synthesis of benzamides, including N-cyclohexyl-3-nitrobenzamide, involves the direct condensation of carboxylic acids and amines . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .Physical And Chemical Properties Analysis
N-cyclohexyl-3-nitrobenzamide has a molecular weight of 248.284 . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
- N-Cyclohexyl-3-nitrobenzamide has been synthesized and characterized, with a focus on its crystalline structure. The compound crystallizes at room temperature in a monoclinic space group, demonstrating specific cell parameters and is stabilized by N–H⋯O hydrogen bonds (Saeed, Hussain, & Bolte, 2010).
Pharmacological Potential
- A series of analogs of N-cyclohexyl nitrobenzamide were synthesized and studied for their CNS-depressant and hypotensive activity in animals. Some compounds showed significant CNS-depressant activity (Roll, 1970).
Anticonvulsant Properties
- N-methyl-N-2-[1-(1-arylthiocarbamido)]cyclopentyl nitrobenzamides, closely related to N-cyclohexyl-3-nitrobenzamide, were synthesized and evaluated for anticonvulsant activity. These compounds were also investigated for enzyme inhibitory properties (Pandey, Singh, Brumleve, & Parmar, 1981).
Chemical Synthesis and Catalysis
- Research involving the synthesis of heterocyclic compounds using 2-nitrobenzamides, which are structurally related to N-cyclohexyl-3-nitrobenzamide, has been conducted. These processes highlight the versatility of nitrobenzamides in organic synthesis (Romero, Salazar, & López, 2013).
Metal Complex Formation
- Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide have been synthesized and showed enhanced antibacterial efficacy compared to the thiourea derivative ligands. This indicates the potential use of these compounds in developing new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).
Quality Control in Pharmaceutical Development
- N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative of N-cyclohexyl-3-nitrobenzamide, was synthesized and characterized for its anticonvulsive activity. Quality control methods for this substance have been developed, indicating its potential in medical applications (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Potential Chemotherapeutic Activity
- Novel nitrobenzamide derivatives, structurally related to N-cyclohexyl-3-nitrobenzamide, have shown considerable in vitro antitubercular activity, suggesting their potential as chemotherapeutic agents (Wang, Lv, Li, Wang, Wang, Tao, Geng, Wang, Huang, Liu, Guo, & Lu, 2019).
Safety and Hazards
The safety data sheet for 3-nitrobenzamide, a related compound, suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .
Future Directions
Benzamides, including N-cyclohexyl-3-nitrobenzamide, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified amide formation as a priority area of research in the pharmaceutical industry . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .
properties
IUPAC Name |
N-cyclohexyl-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)15(17)18/h4-5,8-9,11H,1-3,6-7H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKBXMBZCABMCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333420 | |
Record name | N-cyclohexyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2702-32-1 | |
Record name | N-cyclohexyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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